2,3-Diazabicyclo[2.2.1]hept-2-ene
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Overview
Description
2,3-Diazabicyclo[2.2.1]hept-2-ene is a bicyclic compound with the molecular formula C5H8N2 and a molecular weight of 96.1304 g/mol . This compound is characterized by its unique bicyclic structure, which includes two nitrogen atoms. It is also known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Diazabicyclo[2.2.1]hept-2-ene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with diazomethane under controlled conditions . Another method includes the photolytic deazetization of 2,3-diazabicyclo[2.2.2]oct-2-ene . The reaction conditions typically involve the use of solvents such as acetonitrile and water, and the reactions are often carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized conditions required for its synthesis. when produced on an industrial scale, the process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
The common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and lithium aluminum hydride. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
2,3-Diazabicyclo[2.2.1]hept-2-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Diazabicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo denitrogenation, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in changes in the activity of enzymes and other proteins, thereby exerting its effects .
Comparison with Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene can be compared with other similar compounds, such as:
2,3-Diazabicyclo[2.2.2]oct-2-ene: This compound has a similar bicyclic structure but with an additional carbon atom in the ring.
1,4-Dimethyl-2,3-diazabicyclo[2.2.1]hept-2-ene: This derivative has methyl groups attached to the nitrogen atoms, which can affect its reactivity and stability.
5,5,6,6-Tetranitro-2,3-diazabicyclo[2.2.1]hept-2-ene: This nitrogen-rich compound is used in energetic materials and has different reactivity compared to this compound.
The uniqueness of this compound lies in its specific structure and reactivity, which make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2721-32-6 |
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Molecular Formula |
C5H8N2 |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C5H8N2/c1-2-5-3-4(1)6-7-5/h4-5H,1-3H2 |
InChI Key |
IJDUBDHNOXAHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1N=N2 |
Origin of Product |
United States |
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